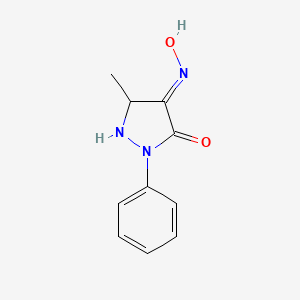![molecular formula C11H8N4O2 B12856842 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B12856842.png)
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system combining a triazole and quinoxaline moiety, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution and cyclization processes.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions: 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms on the quinoxaline ring are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Various amines or thiols in the presence of bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit enhanced or modified biological activities.
科学的研究の応用
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid has a wide range of applications in
特性
分子式 |
C11H8N4O2 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC名 |
4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid |
InChI |
InChI=1S/C11H8N4O2/c1-6-9-13-14-10(11(16)17)15(9)8-5-3-2-4-7(8)12-6/h2-5H,1H3,(H,16,17) |
InChIキー |
HDUOAGUILAUXSX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N3C1=NN=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)


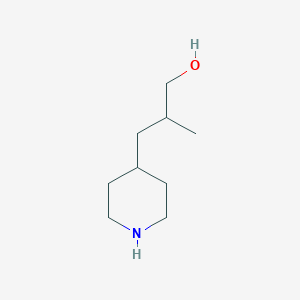
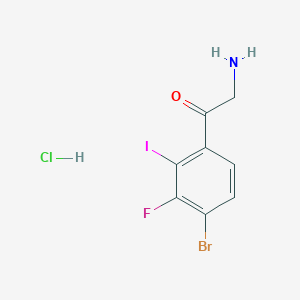
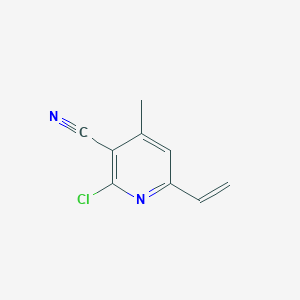
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dimethyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12856798.png)
![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)
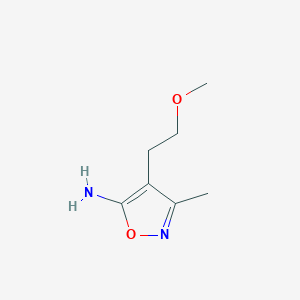


![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)
